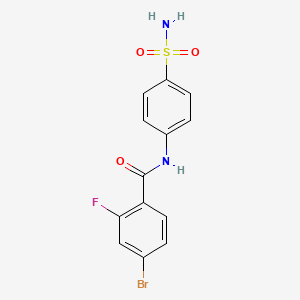

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZSMORANYXNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps:

Bromination and Fluorination: The initial step involves the bromination and fluorination of a benzene ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.

Formation of Benzamide: The brominated and fluorinated benzene derivative is then reacted with an amine to form the benzamide structure. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

Sulfonamide Introduction: The final step involves the introduction of the sulfonamide group. This can be done by reacting the intermediate product with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Hydrolysis: Strong acids (HCl) or bases (NaOH) under reflux conditions.

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzamides.

Oxidation: Oxidized forms of the sulfonamide group.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It may also serve as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its sulfonamide group is known for its antibacterial properties, and the compound could be explored for its potential as an antimicrobial agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA, such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on the Benzamide Core

- 4-Bromo-N-(2-nitrophenyl)benzamide (I): Replacing the sulfamoylphenyl group with a nitro (NO₂) group results in a compound with strong electron-withdrawing effects. Crystallographic studies reveal two distinct molecules (A and B) in the asymmetric unit, with bond lengths and angles comparable to 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) . The nitro group enhances molecular polarity but may reduce metabolic stability compared to sulfamoyl derivatives.

- N-(4-Bromo-2-fluorophenyl)-2,4-dimethoxybenzamide: This compound features methoxy (OCH₃) groups instead of sulfamoyl, increasing lipophilicity (molecular weight: 354.17 g/mol) .

Sulfamoylphenyl Derivatives

- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide : The addition of an ethyl linker between the sulfamoylphenyl group and benzamide enhances flexibility and bioavailability. This compound demonstrated efficacy in reducing infarct size in a myocardial ischemia–reperfusion mouse model, highlighting the therapeutic relevance of sulfamoylphenyl derivatives .

- N-((4-Sulfamoylphenyl)carbamothioyl) Amides : These derivatives replace the benzamide core with carbamothioyl groups. Compounds like 4-nitro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (3l) exhibit potent carbonic anhydrase (CA) inhibition, suggesting that the sulfamoylphenyl moiety is critical for enzyme interaction .

Halogenated Analogues

- However, solubility may be compromised compared to simpler benzamides .

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : This compound features a trifluoropropoxy group, improving metabolic resistance. Its synthesis achieved a 90% yield, indicating efficient halogenation strategies .

Key Research Findings

- Structural Insights : X-ray crystallography (e.g., SHELX refinement ) has been pivotal in elucidating the conformations of bromo- and nitro-substituted benzamides, revealing torsional angles and packing interactions critical for stability .

- Activity Trends : Sulfamoylphenyl derivatives generally exhibit stronger CA inhibition than nitro- or methoxy-substituted analogues due to the sulfonamide’s ability to coordinate zinc in the enzyme’s active site .

- Synthetic Efficiency : Halogenation strategies (e.g., bromo/fluoro substitutions) improve yields and stability, as seen in intermediates with trifluoropropoxy groups .

Biological Activity

4-Bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its effects on cancer cell lines. This article reviews the biological activity of this compound, with a focus on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H11BrFNO3S. The presence of bromine and fluorine atoms in its structure suggests potential interactions with biological targets that are sensitive to halogen substitutions.

The compound exhibits biological activity primarily through the inhibition of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and metastasis. The sulfonamide group is known to bind to the active site of these enzymes, leading to inhibition of their catalytic function. This inhibition can disrupt pH regulation in tumors, making them more susceptible to treatment.

Enzyme Inhibition

Recent studies have shown that derivatives similar to this compound possess significant inhibitory effects on carbonic anhydrase IX (CA IX). The following table summarizes the IC50 values for related compounds:

| Compound | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|

| 4e | 0.011 | 3.92 |

| 4g | 0.017 | 1.55 |

| 4h | 0.026 | 2.19 |

These values indicate a high selectivity for CA IX over CA II, suggesting that these compounds could be developed further for targeted cancer therapies .

Anti-Cancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231). For instance, one study reported that certain derivatives showed significant inhibitory effects at concentrations ranging from 1.52–6.31 μM, with selectivity ratios indicating a preference for cancer cells over normal cells .

Study on MDA-MB-231 Cells

A detailed investigation into the effects of sulfonamide derivatives on MDA-MB-231 cells revealed that compound 4e induced apoptosis significantly, as evidenced by a 22-fold increase in annexin V-FITC positive staining compared to control groups. This suggests that the compound not only inhibits growth but also promotes programmed cell death in aggressive cancer cell lines .

Antibacterial Activity

Additionally, compounds related to this compound have shown promising antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, certain derivatives exhibited over 80% inhibition at a concentration of 50 μg/mL, indicating their potential as antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.